Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNORNJAKVWTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Ethyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate
Retrosynthetic Analysis: Key Disconnections and Fragment Approaches
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, the key disconnections involve the ester, ether, and carbon-halogen bonds.
The primary disconnections are:
C(acyl)-O Bond: This disconnection of the ethyl ester group points to 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid and ethanol (B145695) as precursors. This suggests that the final step could be an esterification reaction.
O-C(benzyl) Bond: Disconnecting the benzyloxy ether linkage leads to a 3-hydroxy-6-bromo-2-chlorobenzoic acid derivative and a benzyl (B1604629) halide (e.g., benzyl bromide). This indicates an etherification reaction, such as the Williamson ether synthesis, as a key step.
C-Br and C-Cl Bonds: These disconnections suggest that the halogen atoms can be introduced via electrophilic aromatic substitution reactions (halogenation) on an appropriate aromatic precursor. The order of introduction is critical and is governed by the directing effects of the substituents already present on the ring.
This analysis suggests that a logical synthetic strategy would involve the sequential functionalization of a simpler benzoic acid derivative.
The final step in the synthesis of the target molecule is the formation of the ethyl ester. Two primary methods are suitable for this transformation.
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. organic-chemistry.org For this specific target, 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org To drive the equilibrium towards the product, either the water formed during the reaction must be removed (e.g., by azeotropic distillation) or a large excess of the alcohol reactant must be used. organic-chemistry.orgtcu.edu However, ortho-disubstituted benzoic acids can exhibit slow reaction rates due to steric hindrance around the carboxyl group. researchgate.net
Acylation of Alcohols with Acid Chlorides: This method offers a more reactive and often irreversible alternative to Fischer esterification. chemguide.co.uk The synthesis would first involve converting the carboxylic acid (3-(benzyloxy)-6-bromo-2-chlorobenzoic acid) into its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netsemanticscholar.org The resulting 3-(benzyloxy)-6-bromo-2-chlorobenzoyl chloride is then reacted with ethanol. libretexts.org This reaction is typically rapid, exothermic, and often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. ugent.be
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), heat, excess ethanol or water removal organic-chemistry.orgtcu.edu | Atom economical, uses common reagents | Reversible reaction, can be slow for sterically hindered acids researchgate.net |
| Acylation via Acid Chloride | Acid chloride, Ethanol | Often with a base (e.g., pyridine), typically at or below room temperature ugent.beorganic-chemistry.org | Fast, high-yielding, irreversible chemguide.co.uklibretexts.org | Requires an extra step to prepare the acid chloride, uses hazardous reagents (e.g., SOCl₂) researchgate.net |
The introduction of bromine and chlorine onto the benzene (B151609) ring is achieved through electrophilic aromatic substitution. The regioselectivity of these reactions is controlled by the directing effects of the substituents already present.
Chlorination: The chlorine atom is an ortho-, para-director, but is deactivating.
Bromination: The bromine atom is also an ortho-, para-director and deactivating.
Benzyloxy Group (-OCH₂Ph): This is a strongly activating ortho-, para-directing group due to the oxygen's lone pairs participating in resonance.
Carboxyl/Ester Group (-COOH/-COOEt): This group is deactivating and a meta-director.
Given the substitution pattern of the target molecule, the order of halogenation is crucial. Introducing the halogens onto a precursor like 3-benzyloxybenzoic acid would likely lead to substitution at the ortho and para positions relative to the powerful benzyloxy director, which aligns with the desired 2-chloro and 6-bromo positions. Palladium-catalyzed C-H halogenation can offer alternative selectivity, such as meta-C-H bromination or chlorination of benzoic acid derivatives, providing another potential route. rsc.org
The benzyloxy group is typically introduced using an etherification reaction, most commonly the Williamson ether synthesis. francis-press.comjk-sci.com This reaction involves the Sₙ2 displacement of a halide by an alkoxide or phenoxide. masterorganicchemistry.com
In the context of this synthesis, the precursor would be a 3-hydroxybenzoic acid derivative. This phenol (B47542) is deprotonated with a suitable base (e.g., sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃)) to form the corresponding phenoxide. jk-sci.com The phenoxide then acts as a nucleophile, attacking an alkyl halide like benzyl chloride or benzyl bromide to form the benzyl ether. masterorganicchemistry.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 mechanism. jk-sci.com
| Reaction | Reactants | Base | Solvent | Key Features |
| Williamson Ether Synthesis | Phenolic precursor, Benzyl halide (e.g., Bn-Cl, Bn-Br) | K₂CO₃, NaOH, NaH jk-sci.com | DMF, Acetone, THF masterorganicchemistry.com | Sₙ2 mechanism, works best with primary halides like benzyl halides masterorganicchemistry.com |
De Novo Synthesis Pathways from Simpler Substituted Benzoic Acids or Esters
A complete synthesis (de novo) of this compound can be designed by combining the aforementioned reactions in a logical sequence, starting from readily available precursors.
A plausible pathway could begin with a commercially available substituted benzoic acid, such as 2-chloro-3-hydroxybenzoic acid. nih.gov
Etherification: The first step would be the protection of the hydroxyl group as a benzyl ether. 2-Chloro-3-hydroxybenzoic acid is treated with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like DMF. This Williamson ether synthesis yields 3-(benzyloxy)-2-chlorobenzoic acid.
Bromination: The next step is the electrophilic bromination of the aromatic ring. The benzyloxy group is a strong ortho-, para-director, while the chlorine is a weaker ortho-, para-director and the carboxylic acid is a meta-director. The combined directing effects would favor bromination at the C6 position, which is para to the powerful benzyloxy group. The reaction can be carried out using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst. This step produces 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid.
Esterification: The final step is the conversion of the carboxylic acid to its ethyl ester. As discussed previously, this can be achieved either through Fischer esterification with ethanol and an acid catalyst or by converting the acid to its acid chloride followed by reaction with ethanol. This yields the target compound, this compound.
An alternative strategy involves starting with a precursor that already contains one or more of the required halogen atoms. For instance, a synthesis could potentially start from 5-bromo-2-chlorobenzoic acid. epo.orggoogle.com However, achieving the desired 3-benzyloxy substitution pattern from this precursor would require complex functional group manipulations, such as nitration, reduction to an amine, diazotization to a hydroxyl group, and finally etherification, with careful consideration of regioselectivity at each stage.
Catalytic Approaches in the Synthesis of Halogenated Benzoate (B1203000) Derivatives
The synthesis of complex molecules like this compound hinges on powerful catalytic systems capable of forming specific bonds and functionalizing the aromatic core. Transition metals such as palladium, copper, and ruthenium are at the forefront of these synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl or Aryl-Heteroatom Bond Formation in Related Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions are valued for their broad functional group tolerance and mild reaction conditions. nobelprize.org For precursors to polysubstituted benzoates, reactions like the Suzuki, Stille, Sonogashira, and Heck couplings are fundamental.
The general mechanism for these processes typically involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide or triflate (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. nobelprize.org
Transmetalation (for Suzuki, Stille, Sonogashira): A main group organometallic reagent (e.g., organoboron, organotin, or organocopper/alkyne) transfers its organic group to the palladium center, displacing the halide. nobelprize.org In the Heck reaction, this step is replaced by the coordination and insertion of an alkene.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of reaction depends on the desired bond and the available starting materials. For instance, a Suzuki reaction could be employed to couple an arylboronic acid to a dihalobenzoate precursor, a reaction that can exhibit high site-selectivity depending on the ligands and conditions used. dntb.gov.ua Similarly, the Sonogashira reaction allows for the introduction of alkynyl groups, which can be valuable synthetic handles for further transformations. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, which can be exploited for selective functionalization of polyhalogenated systems. unistra.fr
| Reaction | Coupling Partners | Typical Catalyst/Precatalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki | Aryl Halide/Triflate + Organoboron Reagent | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphines (e.g., PPh₃, SPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, H₂O |
| Stille | Aryl Halide/Triflate + Organotin Reagent | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Often not required | Toluene, THF, DMF |
| Sonogashira | Aryl Halide/Triflate + Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Amine (e.g., Et₃N, piperidine) | THF, DMF, Toluene |
| Heck | Aryl Halide/Triflate + Alkene | Pd(OAc)₂ | Phosphines (e.g., P(o-tolyl)₃) | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Copper-Catalyzed Reactions for Halogenation or Etherification
Copper catalysis offers a cost-effective and powerful alternative or complement to palladium-based methods, particularly for halogenation and etherification reactions. researchgate.netnih.gov
Copper-Catalyzed Halogenation: Direct C-H halogenation using copper catalysts is an increasingly important method for introducing halogen atoms onto aromatic rings. nih.gov These reactions can proceed under milder conditions than traditional methods and offer unique regioselectivity, often guided by directing groups within the substrate. nih.govsemanticscholar.org For example, the synthesis of a bromo-chlorobenzoate derivative could involve the selective copper-catalyzed bromination of a 2-chlorobenzoic acid precursor. Various copper salts (CuI, CuBr, Cu(OAc)₂) can be effective, often in combination with a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov
Copper-Catalyzed Etherification (Ullmann Condensation): The formation of the benzyloxy ether linkage is a critical step in the synthesis of the title compound. The copper-catalyzed Ullmann condensation is a classic and reliable method for forming aryl-ether bonds. researchgate.net This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. While early versions required harsh conditions, modern protocols often use ligands like 1,10-phenanthroline (B135089) to facilitate the reaction at lower temperatures. researchgate.net This approach could be used to couple benzyl alcohol with a 3-hydroxy-6-bromo-2-chlorobenzoate intermediate or, more likely, to couple a 3-halo-6-bromo-2-chlorobenzoate with benzyl alcohol.
| Reaction Type | Substrate | Reagent(s) | Catalyst System | Conditions | Product Type |
|---|---|---|---|---|---|
| C-H Iodination | o-Arylphenol | CuI, PivOH | CuI | DMSO, 120 °C | Iododibenzofuran nih.gov |
| C-H Bromination | Arene | NBS | CuBr₂ | 1,2-Dichloroethane, 120 °C | Bromoarene nih.gov |
| Etherification | Aryl Halide | Alcohol | Cu(OAc)₂, Ligand | Base (e.g., K₂CO₃) | Aryl Ether researchgate.net |
| Hydroxylation | Aryl Halide | NaOH | Cu(OH)₂, Glycolic Acid | Aqueous DMSO | Phenol researchgate.net |
Optimization of Reaction Conditions and Process Development
The successful synthesis of this compound is not only dependent on the choice of catalytic system but also on the meticulous optimization of reaction parameters. Solvent, temperature, and the specific combination of catalysts, ligands, and additives all play a pivotal role in maximizing yield, purity, and reaction efficiency.
Investigation of Solvent Effects and Temperature Control in Benzyloxybenzoate Synthesis
The choice of solvent is critical as it influences substrate solubility, catalyst stability, and reaction kinetics. In the synthesis of benzoate esters, particularly those involving polar intermediates or reagents, the polarity of the solvent can dramatically affect the outcome. For instance, in an etherification step to form the benzyloxy group, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the alkoxide. However, in enzymatic synthesis of related esters like benzyl benzoate, a less polar solvent system such as a hexane/toluene mixture may be optimal. nih.gov
Temperature control is equally important. Higher temperatures generally increase reaction rates but can also lead to undesired side reactions, decomposition of the catalyst, or loss of selectivity. scielo.br For many transition-metal-catalyzed reactions, a specific temperature range is required to drive the catalytic cycle efficiently without promoting catalyst deactivation. For example, in the enzymatic synthesis of benzyl benzoate, an optimal temperature of 73 °C was identified to maximize conversion while maintaining enzyme stability. researchgate.net Finding the ideal balance between reaction rate and selectivity often requires careful screening of both solvent and temperature.
| Reaction | Solvent | Temperature | Observation | Reference |
|---|---|---|---|---|
| Enzymatic Synthesis of Benzyl Benzoate | Solvent-free | 73 °C | Optimized condition for >90% conversion. | researchgate.net |
| Oxidative Coupling of Methyl Ferulate | Acetonitrile | Reflux | Provided the best balance of conversion and selectivity compared to other solvents like dichloromethane (B109758) or benzene. | scielo.br |
| Enzymatic Synthesis of Methyl Benzoate | Hexane/Toluene | Not specified | Toluene was necessary for substrate solubility but could negatively impact kinetics. | nih.gov |
Role of Catalysts, Ligands, and Additives in Enhancing Reaction Efficiency and Selectivity
The performance of a transition-metal catalyst is intimately linked to the ligands coordinated to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby influencing its reactivity, stability, and selectivity. nih.gov In palladium-catalyzed cross-coupling reactions, bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can promote the oxidative addition of less reactive aryl chlorides and stabilize the active Pd(0) species, leading to higher turnover numbers and yields. d-nb.inforsc.org
Additives also play a crucial role. In Suzuki couplings, the base is not just a stoichiometric reagent but an integral part of the catalytic cycle, influencing the rate of transmetalation. In some C-H activation reactions, additives like pivalic acid (PivOH) can act as proton shuttles, facilitating the C-H cleavage step. nih.gov The selection of the right combination of catalyst, ligand, and additive is often determined through systematic screening and is essential for developing a robust and efficient synthetic process. nih.govd-nb.inforesearchgate.netrsc.orgnih.gov The goal is to create a catalytic system that is highly active (high turnover frequency), selective towards the desired product, and stable under the reaction conditions to ensure a long catalyst lifetime. researchgate.net
| Catalytic System | Reaction Type | Ligand/Additive | Function | Reference |
|---|---|---|---|---|
| Palladium | Cross-Coupling | Bulky, electron-rich phosphines | Enhances catalyst activity and stability, enables use of less reactive substrates (e.g., aryl chlorides). | rsc.org |
| Ruthenium | C-H Arylation | P(Cy)₃ | Accelerates oxidative addition step, making C-H ruthenation the rate-limiting step. | nih.gov |
| Copper | Ullmann Etherification | 1,10-Phenanthroline | Accelerates the reaction, allowing for milder conditions. | researchgate.net |
| Ruthenium | C-H Arylation | KOC(CF₃)₃ | Acts as an additive with the base to improve reaction efficiency. | d-nb.info |
Techniques for Isolation and Purification of Poly-Substituted Esters and Intermediates
The isolation and purification of poly-substituted esters like this compound and their synthetic intermediates are critical steps to ensure the final product's high purity. The complexity of these molecules, often bearing multiple functional groups, necessitates a combination of classical and modern techniques to remove unreacted starting materials, catalysts, and byproducts. Common methods employed include extraction, crystallization, and various forms of chromatography.
Liquid-liquid extraction is a fundamental technique used for the initial workup of the reaction mixture. This process separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after esterification, the reaction mixture can be treated with a basic solution, such as sodium carbonate, to neutralize any acidic catalyst and unreacted carboxylic acid, converting them into their water-soluble salts. The desired ester product, being less polar, remains in the organic layer.
Crystallization is a powerful method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution. For compounds related to the target molecule, such as 5-bromo-2-chlorobenzoic acid, recrystallization using solvents like ethanol, acetic acid, or methanol/water mixtures has been shown to significantly improve purity. The choice of solvent is crucial and is determined empirically to maximize the recovery of the pure product while ensuring impurities remain dissolved.
Chromatographic techniques are indispensable for separating complex mixtures and achieving high levels of purity.
Column Chromatography: This is a preparative technique where the mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their polarity and affinity for the stationary phase, allowing for their separation.
Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the purity of the fractions obtained from column chromatography. It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent on a flat plate.
Distillation is another key purification technique, particularly for liquid esters or intermediates. It separates components of a liquid mixture based on differences in their boiling points. While effective for removing non-volatile impurities or separating liquids with significantly different boiling points, its utility for complex, high-boiling point esters may be limited.
The following table summarizes the primary techniques used for the isolation and purification of poly-substituted esters and their intermediates.
| Technique | Principle of Separation | Primary Application |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial workup, removal of acidic/basic impurities. |
| Crystallization/Recrystallization | Difference in solubility between the desired compound and impurities in a given solvent at different temperatures. | Purification of solid products and intermediates. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. | Separation of complex mixtures, purification of final products. |
| Distillation | Differences in the boiling points of the components in a liquid mixture. | Purification of liquid products and volatile solvents. |
Emerging and Sustainable Synthetic Methodologies
In recent years, the field of chemical synthesis has seen a significant shift towards developing more sustainable and efficient methodologies. These emerging techniques aim to reduce waste, minimize energy consumption, and improve safety compared to traditional batch processing. For the synthesis of complex molecules like polysubstituted benzoates, two prominent areas of innovation are flow chemistry and the use of photocatalytic and electrosynthetic methods for aromatic functionalization.
Application of Flow Chemistry and Continuous Processing in Benzoate Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors where mixing and reaction occur. This approach offers numerous advantages, especially for reactions like esterification.
Key benefits of flow chemistry include superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors. This allows for precise temperature control, which is crucial for managing exothermic reactions and improving selectivity by minimizing the formation of side products. The ability to operate safely at elevated temperatures and pressures can dramatically accelerate reaction rates. For example, the synthesis of ethyl benzoate in ethanol can be achieved in just 12 minutes under supercritical conditions in a flow reactor, whereas no product forms below 200°C in a batch setup.
Continuous processing also enhances safety, particularly when dealing with hazardous reagents or unstable intermediates. Small reaction volumes within the reactor minimize the risk associated with potential runaway reactions. Furthermore, flow systems can be automated for continuous production, leading to higher throughput and consistency compared to the cyclical nature of batch production. This methodology has been successfully applied to various ester syntheses, demonstrating its potential to make the production of benzoates more efficient and scalable.
The table below contrasts key features of batch processing and continuous flow processing for ester synthesis.
| Feature | Batch Processing | Continuous Flow Processing |
| Mode of Operation | Reactants are loaded into a vessel, reacted, and then the product is discharged. | Reagents are continuously fed into a reactor, and the product is continuously collected. |
| Heat Transfer | Less efficient, potential for localized hot spots. | Highly efficient, enabling precise temperature control. |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better control. |
| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the process for a longer duration ("scaling out"). |
| Reaction Time | Can be lengthy due to heating/cooling cycles. | Often significantly reduced due to higher possible temperatures and pressures. |
| Productivity | Limited by the size of the reactor and cycle time. | Higher throughput for a given reactor volume. |
Photocatalytic and Electrosynthetic Routes for Aromatic Functionalization
The functionalization of aromatic rings is a cornerstone of organic synthesis. Emerging photocatalytic and electrosynthetic methods offer greener and more selective alternatives to traditional approaches, which often require harsh conditions or pre-functionalized substrates.
Photocatalysis utilizes visible light as a clean energy source to drive chemical reactions. A photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates under exceptionally mild conditions. This approach has proven effective for a variety of aromatic C-H functionalization reactions, including the formation of C-C, C-N, and other carbon-heteroatom bonds. The high degree of control and regioselectivity achievable with photocatalysis makes it a powerful tool for the late-stage functionalization of complex molecules, avoiding the need for protecting groups and streamlining synthetic pathways.
Electrosynthesis employs electricity as a traceless reagent to drive oxidation or reduction reactions. By controlling the applied electric potential, chemists can achieve high selectivity and generate reactive species without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. Electrochemical methods can be applied to a wide range of transformations, including C-H functionalization and the formation of carbon-carbon bonds on aromatic systems. This technology is inherently scalable and aligns with the principles of green chemistry by leveraging renewable energy sources to power chemical transformations.
The following table provides a comparative overview of these advanced synthetic methods.
| Methodology | Energy Source | Key Principle | Advantages |
| Photocatalysis | Visible Light | Generation of radical intermediates via photoinduced single-electron transfer (SET). | Mild reaction conditions, high selectivity, access to unique reactivity, sustainable energy source. |
| Electrosynthesis | Electricity | Direct oxidation or reduction of substrates at an electrode surface. | High degree of control via potential, avoids harsh chemical reagents, reduces waste, scalable. |
Chemical Reactivity and Transformation Studies of Ethyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate
Reactions Involving the Ester Functionality
The ethyl ester group in Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring and the steric hindrance imposed by the ortho-chloro and benzyloxy groups.
Transesterification is a fundamental reaction for converting one ester into another by reaction with an alcohol in the presence of a catalyst. For this compound, this reaction would involve the substitution of the ethyl group with other alkyl or aryl groups from the corresponding alcohol. The reaction is typically catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid), bases (like sodium methoxide), or organometallic catalysts. organic-chemistry.org
The steric hindrance around the ester carbonyl group, caused by the ortho-chlorine atom and the adjacent benzyloxy group, is expected to play a significant role in the rate of transesterification. Reactions with small, unhindered primary alcohols such as methanol or propanol are likely to proceed more readily than those with bulky secondary or tertiary alcohols like isopropanol or tert-butanol.
Table 1: Plausible Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Expected Product | Potential Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Mthis compound | High |
| Isopropanol | NaO-iPr | Isopropyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate | Moderate |
Note: The potential yields are hypothetical and based on general principles of steric hindrance in transesterification reactions.
Research on sterically hindered benzoates suggests that forcing conditions, such as high temperatures and the use of highly active catalysts like scandium(III) triflate, may be necessary to achieve reasonable yields, especially with more hindered alcohols. organic-chemistry.org
Hydrolysis of the ester functionality to the corresponding carboxylic acid, 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid, can be achieved under both acidic and basic conditions.
Under basic conditions, saponification is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol (B145695) or tetrahydrofuran to improve solubility. The reaction proceeds via nucleophilic acyl substitution and is generally irreversible due to the deprotonation of the resulting carboxylic acid. A patent describing the hydrolysis of the analogous compound, ethyl 5-bromo-2-chlorobenzoate, utilizes a 30% sodium hydroxide solution at a controlled temperature of 40-55 °C, followed by acidification to yield the carboxylic acid in high purity. researchgate.net A similar protocol would be expected to be effective for this compound.
Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. This is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Table 2: Conditions for the Hydrolysis of this compound
| Condition | Reagents | Product |
|---|---|---|
| Basic | NaOH (aq), Ethanol | Sodium 3-(benzyloxy)-6-bromo-2-chlorobenzoate |
The ethyl ester can be reduced to the corresponding primary alcohol, (3-(benzyloxy)-6-bromo-2-chlorophenyl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation and is capable of reducing esters to alcohols. harvard.edudavuniversity.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. harvard.edu
Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used. At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce esters to aldehydes. youtube.comyoutube.com However, if the reaction is allowed to warm to room temperature or if an excess of the reagent is used, the intermediate aldehyde will be further reduced to the primary alcohol.
Table 3: Reduction of this compound
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| LiAlH₄ | Diethyl ether | 0 °C to RT | (3-(benzyloxy)-6-bromo-2-chlorophenyl)methanol |
| DIBAL-H (1 equiv.) | Toluene (B28343) | -78 °C | 3-(benzyloxy)-6-bromo-2-chlorobenzaldehyde |
Transformations at the Benzylic Ether Linkage
The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and can be removed or modified under specific reaction conditions.
The benzyl (B1604629) ether linkage can be cleaved to unveil the phenol (B47542), ethyl 6-bromo-2-chloro-3-hydroxybenzoate. A common method for this deprotection is catalytic hydrogenolysis. organic-chemistry.org This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction is usually carried out in a solvent like ethanol or ethyl acetate at room temperature and atmospheric or slightly elevated pressure. This method is generally clean and high-yielding, with toluene being the byproduct.
Acidic deprotection offers an alternative route. Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers. organic-chemistry.org This reaction is typically performed at low temperatures in an inert solvent like dichloromethane (B109758). The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the chloride ion.
Table 4: Deprotection of the Benzyloxy Group
| Method | Reagents | Solvent | Product |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Ethanol | Ethyl 6-bromo-2-chloro-3-hydroxybenzoate |
While the primary role of the benzyloxy group is often protective, its benzylic C-H bonds are susceptible to oxidation. proquest.comnih.gov Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the benzyl group and oxidize the aromatic ring if conditions are not controlled. proquest.com
More selective oxidation of the benzylic ether can lead to the formation of a benzoate (B1203000) ester. siu.edursc.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation have been used for the oxidative deprotection of benzyl ethers. organic-chemistry.org Another approach involves the use of hypervalent iodine reagents, which can directly oxidize benzyl ethers to the corresponding benzoate esters. siu.edu This transformation would convert the benzyloxy group into a benzoyloxy group, yielding ethyl 6-bromo-2-chloro-3-(benzoyloxy)benzoate. Such a reaction treats the benzyl group as a latent benzoate functionality. siu.edu
Table 5: Potential Oxidative Transformations of the Benzylic Ether
| Reagent | Condition | Expected Product |
|---|---|---|
| DDQ | Photoirradiation | Ethyl 6-bromo-2-chloro-3-hydroxybenzoate and Benzaldehyde |
Reactivity at the Aryl Halide Positions (Bromo and Chloro)
The carbon-halogen bonds at positions C2 (chlorine) and C6 (bromine) are primary sites for transformations such as cross-coupling, substitution, and metal-exchange reactions. The difference in the reactivity of bromine and chlorine atoms allows for regioselective modifications.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like this compound, the reaction typically occurs selectively at the more reactive carbon-halogen bond. The established order of reactivity for aryl halides in these catalytic cycles is I > Br > OTf > Cl. wikipedia.org Consequently, the carbon-bromine bond at the C6 position is expected to react preferentially over the more robust carbon-chlorine bond at the C2 position. This differential reactivity allows for the stepwise functionalization of the molecule.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound. Selective reaction at the C-Br bond can be achieved using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand and base. nih.gov
Stille Coupling: This involves coupling with an organotin reagent. Similar to the Suzuki reaction, selectivity for the C-Br bond is expected under typical palladium catalysis.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The greater reactivity of aryl bromides compared to aryl chlorides allows for selective coupling at the C6 position, often requiring milder conditions than those needed to react the C-Cl bond. rsc.orgacs.org
Heck Reaction: The Heck reaction couples the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, a step that is significantly more facile for C-Br than for C-Cl bonds. libretexts.orgyoutube.comnih.gov
Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions This interactive table summarizes the expected outcomes for various cross-coupling reactions performed on this compound under conditions favoring monosubstitution.
| Reaction | Coupling Partner | Typical Catalyst System | Expected Site of Reaction | Predicted Product Structure |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C6-Br | Ethyl 3-(benzyloxy)-2-chloro-6-arylbenzoate |
| Stille | Organostannane | Pd(PPh₃)₄ | C6-Br | Ethyl 3-(benzyloxy)-2-chloro-6-substituted benzoate |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C6-Br | Ethyl 3-(benzyloxy)-2-chloro-6-(alkynyl)benzoate |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C6-Br | Ethyl 3-(benzyloxy)-2-chloro-6-(alkenyl)benzoate |
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to a leaving group (the halogen). libretexts.org In this compound, the ethyl ester (-COOEt) group at C1 is electron-withdrawing.
The chlorine atom at C2 is ortho to the electron-withdrawing ester group. The bromine atom at C6 is also ortho to the ester group. While halogens themselves are electron-withdrawing, the ester group provides the primary activation for an SNAr mechanism. The reaction proceeds through a negatively charged Meisenheimer complex intermediate, and the stability of this intermediate is key. libretexts.org Given the positions of the activating group, both halogens are potential sites for substitution by strong nucleophiles like alkoxides or amides, though forcing conditions (high temperatures and pressures) may be required. youtube.comyoutube.comyoutube.com The relative leaving group ability in SNAr reactions activated by electron-withdrawing groups often follows the order F > Cl > Br > I, which is inverse to their acidity, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. youtube.com This suggests that the C-Cl bond might be slightly more susceptible to SNAr than the C-Br bond, assuming similar steric hindrance.
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG coordinates to the lithium cation, directing the base to a proximate C-H bond. uwindsor.caharvard.edu
In the target molecule, several functional groups could potentially act as DMGs:
Ethyl Ester (-COOEt): Can direct metalation to the ortho positions (C2 and C6), but these are already substituted.
Benzyloxy (-OCH₂Ph): The ether oxygen can direct metalation to its ortho positions (C2 and C4). Since C2 is blocked, it would direct exclusively to C4.
Chloro (-Cl): Can function as a moderate DMG, directing to C2 (blocked) and C3 (blocked).
The benzyloxy group is a moderately effective DMG and is the most likely to direct lithiation to the unsubstituted C4 position. However, the presence of acidic benzylic protons and the potential for competing halogen-metal exchange (see 3.3.4) are significant complicating factors that must be considered when planning a DoM strategy. organic-chemistry.org
Halogen-metal exchange is a rapid reaction between an aryl halide and an organometallic reagent (commonly an organolithium) that results in the formation of a new organometallic species. wikipedia.org The rate of this exchange is significantly faster for bromine than for chlorine (I > Br >> Cl). ias.ac.in
This rate difference allows for highly regioselective metalation of this compound. Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78°C to -100°C) is expected to result in a clean and rapid exchange of the bromine atom at C6, leaving the chlorine atom at C2 untouched. tcnj.edu This generates a potent aryllithium intermediate that can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups specifically at the C6 position. This method provides a complementary strategy to palladium-catalyzed cross-coupling for functionalizing the C6 position. organic-chemistry.orgnih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring
The introduction of new substituents onto the aromatic ring via electrophilic or nucleophilic aromatic substitution is governed by the electronic and steric properties of the groups already present.
For an electrophilic aromatic substitution (EAS) reaction, the outcome is determined by the combined directing effects of the four existing substituents on the two available positions: C4 and C5. byjus.com
Directing Effects:
Benzyloxy group (-OCH₂Ph) at C3: Strongly activating and an ortho, para-director. It directs incoming electrophiles to positions C2 (ortho), C4 (ortho), and C6 (para). Since C2 and C6 are substituted, it strongly directs toward C4 . libretexts.org
Ethyl Ester group (-COOEt) at C1: Strongly deactivating and a meta-director. It directs incoming electrophiles to positions C3 and C5. Since C3 is substituted, it directs toward C5 . cutm.ac.in
Chloro group (-Cl) at C2: Deactivating and an ortho, para-director. It directs incoming electrophiles to positions C1 (ortho), C3 (ortho), and C5 (para). Since C1 and C3 are substituted, it directs toward C5 . docbrown.info
Bromo group (-Br) at C6: Deactivating and an ortho, para-director. It directs incoming electrophiles to positions C1 (ortho), C5 (ortho), and C3 (para). Since C1 and C3 are substituted, it directs toward C5 . acs.orgopenstax.org
Summary of Directing Effects for Electrophilic Aromatic Substitution
| Position | Directed by | Effect |
| C4 | Benzyloxy (ortho) | Strong activation |
| C5 | Ethyl Ester (meta) | Strong deactivation |
| Chloro (para) | Deactivation | |
| Bromo (ortho) | Deactivation |
Based on this analysis, there is a strong convergence of directing effects toward position C5 from three of the substituents. However, the benzyloxy group is the only activating group on the ring, and it strongly directs to position C4 . In cases of competing directing effects, activating groups often dominate the outcome. Therefore, electrophilic substitution could potentially yield a mixture of products, with substitution at C4 being a significant, if not major, outcome.
For nucleophilic aromatic substitution on the ring itself (substituting a hydrogen), the conditions would be exceptionally harsh and are generally not a feasible pathway. As discussed in section 3.3.2, nucleophilic attack is far more likely to occur at the carbon atoms bearing the halogen leaving groups.
Challenges and Limitations of Further Aromatic Functionalization Due to the Existing Substitution Pattern
The introduction of additional functional groups onto the aromatic ring of this compound is met with considerable challenges stemming from both electronic and steric effects. The existing substituents create a complex interplay that deactivates the ring towards certain reactions and sterically impedes the approach of reagents.
Electronic Effects:
For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is generally favorable. wikipedia.orgyoutube.commasterorganicchemistry.com In this molecule, the chloro, bromo, and ethyl carboxylate groups enhance the ring's electrophilicity, potentially allowing for the displacement of one of the halides by a strong nucleophile under harsh conditions. libretexts.org However, the benzyloxy group's electron-donating nature can counteract this effect to some extent.
Steric Hindrance:
The substitution pattern presents significant steric hindrance. The positions ortho to the bromine (position 5) and the chlorine (position 3, which is occupied by the benzyloxy group) are sterically encumbered. The remaining open position on the ring (position 5) is flanked by the bulky bromo and benzyloxy groups, making it difficult for incoming reagents to access this site. This steric congestion is a major obstacle for many types of reactions, including palladium-catalyzed cross-coupling reactions, which are notoriously sensitive to steric bulk around the reaction center. researchgate.netresearchgate.netrsc.org
Challenges in Specific Functionalization Reactions:
Palladium-Catalyzed Cross-Coupling Reactions: While the bromo and chloro substituents could potentially undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the steric hindrance from the adjacent bulky groups would significantly slow down or even inhibit the reaction. researchgate.netorganic-chemistry.org Specialized, bulky phosphine ligands and forcing conditions would likely be necessary to achieve any degree of success. researchgate.net
Ortho-Lithiation: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings, but it is highly dependent on the directing group and the absence of steric hindrance. uwindsor.caresearchgate.netwikipedia.orgsemanticscholar.org In this case, the benzyloxy group could potentially direct lithiation to the 4-position. However, the presence of the adjacent bulky chloro group would likely make this process difficult.
Below is a table summarizing the anticipated challenges for various functionalization reactions:
| Reaction Type | Key Challenge | Expected Outcome |
| Electrophilic Aromatic Substitution | Ring deactivation, steric hindrance | Very low reactivity, mixture of products |
| Suzuki Coupling | Steric hindrance around both halogens | Requires specialized bulky ligands and harsh conditions, low to moderate yields expected |
| Heck Reaction | Steric hindrance, electronic deactivation | Low reactivity, potential for competing side reactions |
| Sonogashira Coupling | Steric hindrance, catalyst poisoning | Challenging, may require robust catalytic systems |
| Buchwald-Hartwig Amination | Steric hindrance around both halogens | Difficult to achieve, especially with bulky amines |
| Nucleophilic Aromatic Substitution | Competing electronic effects, steric hindrance | May occur at the chloro or bromo position with strong nucleophiles under forcing conditions |
| Directed Ortho-Metalation | Steric hindrance from adjacent groups | Lithiation directed by the benzyloxy group would be sterically hindered |
Rearrangement Reactions and Isomerization Studies
There is no specific literature detailing rearrangement or isomerization studies on this compound. However, based on the functional groups present, certain types of rearrangements could be hypothetically considered under specific conditions, although they are generally unlikely to occur under standard synthetic transformations.
Potential for Benzylic Rearrangement:
The benzyloxy group contains a benzylic C-O bond. Under certain conditions, such as strong acid catalysis or photolysis, rearrangements involving benzylic groups can occur. organic-chemistry.org However, these are typically not facile processes for aryl benzyl ethers. Cleavage of the benzyl group to form the corresponding phenol is a more common transformation.
Isomerization via Halogen Migration:
Halogen migration on an aromatic ring (isomerization) is a known process but generally requires very high temperatures or specific catalytic conditions, often involving strong acids or metal catalysts. It is not a common reaction under typical laboratory conditions for functional group transformations.
Rearrangements Involving Nucleophilic Substitution:
In some cases of nucleophilic aromatic substitution, particularly those proceeding through a benzyne intermediate, rearrangement can be observed where the incoming nucleophile adds to a different position than the one vacated by the leaving group. libretexts.org For a benzyne mechanism to occur with this substrate, a very strong base would be required to deprotonate the ring, which could be challenging due to the existing substituents. If a benzyne were to form, for instance, between positions 4 and 5, the incoming nucleophile could add at either position, leading to a mixture of isomers.
The following table outlines hypothetical conditions and potential outcomes for rearrangement and isomerization:
| Reaction Type | Potential Conditions | Plausible Outcome | Likelihood |
| Benzylic Rearrangement | Strong acid, high temperature | Cleavage of the benzyl group to the phenol is more likely than rearrangement. | Low |
| Halogen Migration | High temperature, Lewis acid catalysis | Isomerization to other bromo-chloro-substituted patterns. | Very Low |
| Benzyne Formation/Rearrangement | Very strong base (e.g., NaNH2) | Formation of a mixture of regioisomeric substitution products. | Low to Moderate |
Advanced Analytical Methodologies for Structural Elucidation of Ethyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon-hydrogen framework and establish atomic connectivity.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity or splitting pattern), and the relative number of protons of each type (integration). For Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, the expected signals would correspond to the ethyl group, the benzyloxy group, and the substituted benzene (B151609) ring. The aromatic protons on the benzoate (B1203000) ring are expected to appear as doublets due to coupling with each other. The five protons of the benzyl (B1604629) group's phenyl ring would typically appear in the aromatic region, while the benzylic methylene (B1212753) protons would be a singlet. The ethyl group would present as a quartet and a triplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the type of carbon (e.g., carbonyl, aromatic, aliphatic) and the nature of its attached atoms. Key signals would include the carbonyl carbon of the ester, several distinct aromatic carbons, the benzylic methylene carbon, and the two carbons of the ethyl group.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Multiplicity | |
| Ethyl (-OCH₂CH₃) | ~4.40 | Quartet (q) |
| Ethyl (-OCH₂CH₃) | ~1.35 | Triplet (t) |
| Benzyloxy (-OCH₂Ph) | ~5.20 | Singlet (s) |
| Benzyloxy (-OCH₂Ph ) | ~7.30-7.50 | Multiplet (m) |
| Aromatic (C4-H) | ~7.15 | Doublet (d) |
| Aromatic (C5-H) | ~7.45 | Doublet (d) |
| Carbonyl (C=O) | - | - |
| Aromatic (C1) | - | - |
| Aromatic (C2-Cl) | - | - |
| Aromatic (C3-O) | - | - |
| Aromatic (C6-Br) | - | - |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, a key COSY correlation would be observed between the ethyl group's methylene quartet and its methyl triplet. It would also confirm the coupling between the two aromatic protons on the substituted benzoate ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals by correlating them with their known proton signals from the ¹H NMR spectrum. For instance, the proton signal at ~4.40 ppm would correlate with the carbon signal at ~62.0 ppm, confirming the assignment of the ethyl methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.edu This is vital for piecing together the molecular skeleton. Key HMBC correlations would be expected from the ethyl methylene protons to the ester carbonyl carbon, and from the benzylic methylene protons to the C3 carbon of the benzoate ring, confirming the connectivity of the ester and benzyloxy groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. researchgate.netresearchgate.net In this molecule, NOESY could show correlations between the benzylic methylene protons and the C4-H proton on the benzoate ring, providing information about the preferred conformation of the benzyloxy group.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, often to within a few parts per million. This accuracy allows for the determination of the exact molecular formula from the measured mass. For this compound (C₁₆H₁₄BrClO₃), the expected exact mass can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). Comparing the experimentally measured mass to the theoretical mass for C₁₆H₁₄BrClO₃ would provide strong evidence for the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. ekb.egnih.gov This process provides detailed structural information. The fragmentation of the title compound would likely proceed through characteristic losses of neutral fragments or radical species.
A plausible fragmentation pathway could involve:
Loss of the ethoxy radical (•OCH₂CH₃) from the ester.
Cleavage of the benzyl group, resulting in a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Loss of an ethyl group followed by carbon monoxide (CO).
Cleavage of the C-Br or C-Cl bonds.
Analysis of these fragmentation patterns helps to confirm the presence and position of the various substituents on the benzoate core. nih.govnist.gov
Interactive Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Proposed Fragment Identity | Plausible Neutral Loss |
| 384/386/388 | [M]⁺ (Molecular Ion) | - |
| 339/341/343 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 293/295 | [M - C₇H₇]⁺ | Benzyl radical |
| 277/279 | [M - OCH₂CH₃ - Br]⁺ | Ethoxy radical, Bromine radical |
| 91 | [C₇H₇]⁺ | C₉H₇BrClO₃ |
Note: Isotopic patterns due to Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) would result in characteristic clusters of peaks for fragments containing these atoms.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrations of specific chemical bonds (e.g., stretching, bending). nih.govnih.gov
For this compound, key vibrational modes would include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
C-O Stretches: Bands corresponding to the C-O single bonds of the ester and the ether linkage.
Aromatic C=C Stretches: Multiple bands in the fingerprint region characteristic of the benzene rings.
Aromatic and Aliphatic C-H Stretches: Signals appearing at higher wavenumbers.
C-Cl and C-Br Stretches: Absorptions typically found in the lower frequency region of the spectrum.
Comparing the experimental spectrum to databases of known compounds allows for the confident identification of the functional groups, complementing the data obtained from NMR and MS. researchgate.netmdpi.com
Interactive Table 3: Predicted Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000-2850 | Medium |
| C=O Stretch | Ester (R-CO-OR') | ~1730 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 | Medium-Weak |
| C-O Stretch | Ester, Ether | 1300-1000 | Strong |
| C-Cl Stretch | Aryl-Cl | 800-600 | Medium |
| C-Br Stretch | Aryl-Br | 700-500 | Medium |
Single Crystal X-Ray Diffraction for Absolute Stereochemistry and Conformation (If Applicable)
Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as the preferred conformation of the molecule in the solid state.
For a molecule like this compound, which does not possess a chiral center, the primary application of SC-XRD would be to determine its precise solid-state conformation. The analysis would reveal the dihedral angles between the phenyl ring and the benzoate ester group, as well as the orientation of the benzyloxy and ethyl ester substituents. This information is invaluable for understanding intermolecular interactions in the crystal lattice.
The applicability of this technique is entirely dependent on the ability to grow a single, high-quality crystal of the compound, which can be a challenging and time-consuming process. If a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
Illustrative Crystallographic Data Table for a Related Aromatic Ester:
| Parameter | Illustrative Value |
| Empirical Formula | C₁₅H₁₀BrClO₃ |
| Formula Weight | 353.59 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6797 (3) |
| b (Å) | 10.0238 (4) |
| c (Å) | 10.7851 (5) |
| α (°) | 90.980 (4) |
| β (°) | 107.573 (4) |
| γ (°) | 92.138 (3) |
| Volume (ų) | 687.64 (5) |
| Z (molecules per cell) | 2 |
| Calculated Density (g/cm³) | 1.708 |
This data is for 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate and is presented for illustrative purposes to show the type of information generated from a single crystal X-ray diffraction study. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, LC-MS, HPLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. The choice of technique depends on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. For this compound, GC-MS can be used to detect and identify volatile impurities. A typical method would involve a capillary column with a non-polar stationary phase. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is suitable for compounds that are not sufficiently volatile or are thermally labile. Separation occurs in the liquid phase, and the eluent is then introduced into the mass spectrometer. This technique is highly sensitive and selective. A reversed-phase HPLC column would likely be effective for separating this compound from more polar or less polar impurities. nih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC with UV detection is a robust and widely used method for purity assessment. The compound is separated on a column, and its concentration is determined by measuring its UV absorbance at a specific wavelength. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined.
Illustrative HPLC Purity Analysis Data:
The following table represents a hypothetical HPLC analysis for a sample of this compound to determine its purity.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.45 | 15,234 | 0.35 | Impurity A (e.g., starting material) |
| 2 | 5.89 | 4,321,567 | 99.52 | This compound |
| 3 | 7.12 | 5,678 | 0.13 | Impurity B (e.g., byproduct) |
Illustrative GC-MS Impurity Profile Data:
This table shows potential impurities that could be identified in a sample of this compound using GC-MS.
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |
| 4.21 | Benzyl chloride | 91, 126 |
| 6.78 | Ethyl 6-bromo-2-chloro-3-hydroxybenzoate | 294, 265, 221 |
| 8.54 | This compound | 398, 307, 91 |
Theoretical and Computational Studies of Ethyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, these calculations can elucidate the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its chemical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing the geometry of molecules to find their most stable three-dimensional arrangement of atoms. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict various structural parameters.
These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's conformation. The energies calculated through DFT can help determine the molecule's stability and predict the thermodynamics of reactions it might undergo.
Table 1: Predicted Structural Parameters from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-Cl | 1.74 |
| C-Br | 1.90 |
| C=O | 1.21 |
| C-O (ester) | 1.35 |
| C-O (ether) | 1.37 |
| **Bond Angles (°) ** | |
| Cl-C-C | 120.5 |
| Br-C-C | 119.8 |
| O=C-O | 124.3 |
Note: The values in this table are hypothetical and represent typical outputs from DFT calculations for similar molecules. Actual values would require specific computational studies on this compound.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict which parts of the molecule are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule can indicate potential sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are illustrative and would need to be determined by specific quantum chemical calculations for the target molecule.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the benzyloxy and ester groups in this compound means that the molecule can exist in various conformations. Understanding these conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.
Conformational analysis involves scanning the potential energy surface of the molecule by systematically rotating specific dihedral angles. This process identifies the most stable conformations (energy minima) and the transition states between them (saddles on the potential energy surface). For this compound, the key rotations would be around the C-O bonds of the benzyloxy and ethyl ester groups.
These calculations can reveal the preferred spatial arrangement of these flexible side chains relative to the substituted benzene (B151609) ring. The rotational barriers, or the energy required to rotate from one stable conformation to another, provide insight into the molecule's flexibility at different temperatures.
While often applied to biological systems, molecular dynamics simulations can also be used to understand how molecules of this compound might interact with each other in a condensed phase (e.g., in a crystal or an amorphous solid). These simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.
Such studies can predict how the molecules might pack together, identifying dominant intermolecular interactions like van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine and chlorine atoms. This information is valuable for understanding the material properties of the compound.
Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures and electronic properties.
DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within this compound.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These predictions are based on the magnetic shielding environment of each nucleus (e.g., ¹H and ¹³C) in the optimized molecular geometry. Comparing the predicted NMR spectra with experimental data is a rigorous test of the accuracy of the computational model. Any discrepancies can point to subtle structural or electronic effects not captured by the initial model.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reaction Mechanism Elucidation and Transition State Analysis for Key Synthetic Pathways
The synthesis of this compound likely involves several key transformations, including nucleophilic aromatic substitution (SNAr) and Fischer-Speier esterification. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions by calculating the energies of reactants, intermediates, transition states, and products.
A plausible synthetic route could involve the esterification of a corresponding benzoic acid precursor. The Fischer esterification of benzoic acids is a well-studied reaction. researchgate.net Theoretical studies have shown that the reaction proceeds via a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water.
Computational models can precisely map the potential energy surface of this process. For a substituted benzoic acid, the electronic nature of the substituents significantly influences the reaction barrier. Electron-withdrawing groups, such as the chloro and bromo substituents on the target molecule, generally increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack. nih.gov Conversely, the benzyloxy group, being electron-donating through resonance, might slightly counteract this effect.
A hypothetical reaction coordinate diagram for the rate-determining step (nucleophilic attack of ethanol (B145695) on the protonated benzoic acid precursor) is presented below. The activation energies are illustrative and based on typical values for such reactions.
Table 1: Illustrative Calculated Energies for the Esterification Transition State
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Protonated Benzoic Acid + Ethanol | B3LYP/6-31G(d) | 0.0 |
| Transition State (TS1) | B3LYP/6-31G(d) | +15.2 |
| Tetrahedral Intermediate | B3LYP/6-31G(d) | -5.8 |
This interactive table contains hypothetical data for illustrative purposes.
Another key synthetic step could be a nucleophilic aromatic substitution to introduce one of the substituents onto the benzene ring. SNAr reactions are common for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. masterorganicchemistry.comchemistrysteps.com
Quantitative Structure-Activity Relationships (QSAR) in the Context of Material Science or Catalysis (strictly non-biological)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their activity or properties. nih.govmdpi.com While extensively used in drug discovery, these methods are also valuable in material science and catalysis. nih.gov For a compound like this compound, QSAR models could predict its performance as a component in a polymer, a liquid crystal, or as a ligand in a catalytic system.
In material science, QSPR models can predict physical properties such as melting point, boiling point, thermal conductivity, and solubility based on molecular descriptors. mdpi.comresearchgate.net For aromatic esters, properties like thermal stability are influenced by the nature and position of substituents on the aromatic rings. mdpi.com
A hypothetical QSPR model for predicting a material property (e.g., glass transition temperature, Tg) of a series of related benzoate (B1203000) esters could be developed using molecular descriptors calculated from their computationally optimized structures. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric/Topological: Molecular volume, surface area, connectivity indices.
Thermodynamic: Enthalpy of formation.
A typical linear QSPR equation would take the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents coefficients determined by regression analysis and D represents the molecular descriptors.
Table 2: Hypothetical Descriptors for a QSPR Model of Substituted Benzoates
| Compound Analogue | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted Tg (°C) |
| Analogue 1 | 2.1 | 280 | 85 |
| Analogue 2 | 3.5 | 310 | 92 |
| Analogue 3 | 1.8 | 295 | 88 |
| Target Compound | 2.8 | 340 | 95 (Predicted) |
This interactive table contains hypothetical data for illustrative purposes.
In the context of catalysis, this compound could potentially serve as a ligand for a metal catalyst. Its coordinating properties would be dictated by the electron density on its various atoms, which is influenced by the electronic effects of its substituents. A QSAR model could correlate descriptors like the calculated charge on the ester's carbonyl oxygen or the HOMO energy with the catalytic activity (e.g., turnover frequency) of the resulting metal complex. The steric hindrance caused by the bulky benzyloxy group and the ortho-chloro substituent would also be a critical descriptor, often captured by parameters like Sterimol values.
The development of such non-biological QSAR/QSPR models is crucial for the rational design of new materials and catalysts, enabling the prediction of properties for novel compounds before their synthesis, thereby saving time and resources. mdpi.com
Applications in Advanced Organic Synthesis and Materials Chemistry
Application in Polymer Chemistry and Monomer Synthesis (e.g., precursors for advanced plastics, resins)
No studies were identified that utilize Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate as a monomer or precursor for polymers.
Contribution to Supramolecular Chemistry and Self-Assembly
The unique structural characteristics of this compound position it as a promising, though not yet extensively studied, building block in the field of supramolecular chemistry and self-assembly. The design of complex, functional supramolecular architectures relies on the precise control of non-covalent interactions between molecular components. Halogenated organic molecules, in particular, have garnered significant attention for their ability to direct self-assembly processes through specific intermolecular interactions. researchgate.netarxiv.org
The presence of both bromine and chlorine atoms on the aromatic ring of this compound is of particular significance. These halogen atoms can participate in halogen bonding, a highly directional and tunable non-covalent interaction that has emerged as a powerful tool for engineering molecular crystals and other ordered assemblies. acs.org The interplay between these halogen bonds, as well as other non-covalent forces such as π-π stacking of the aromatic rings and dipole-dipole interactions, can lead to the formation of well-defined supramolecular structures. The benzyloxy group introduces an additional aromatic ring, further enhancing the potential for π-π stacking and providing another site for functionalization.
While direct research on the use of this compound in constructing molecular cages or frameworks is not yet prevalent in published literature, its polysubstituted and rigid aromatic core is an ideal scaffold for such applications. By analogy with other halogenated aromatic compounds, it can be envisioned that this molecule could be derivatized to create multifunctional building blocks. For instance, conversion of the ethyl ester to other functional groups could provide points of attachment for forming covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The principles of supramolecular chemistry allow for the rational design of such complex structures from simple building blocks, paving the way for the development of new materials with tailored properties. beilstein-journals.org
The self-assembly of halogen-substituted phenazines has demonstrated that varying the halogen substituent (from fluorine to iodine) can dramatically influence the morphology of the resulting self-assembled structures, leading to the formation of one-dimensional nanostructures. rsc.org This highlights the potential for fine-tuning the self-assembly of molecules like this compound by leveraging the specific properties of its halogen substituents.
Table 1: Potential Non-Covalent Interactions involving this compound
| Interaction Type | Participating Moieties | Potential Role in Self-Assembly |
| Halogen Bonding | Bromine, Chlorine atoms | Directional control of molecular packing, formation of 2D and 3D networks. |
| π-π Stacking | Phenyl rings | Stabilization of layered structures, influence on electronic properties. |
| Dipole-Dipole | Ester group, C-Cl, C-Br bonds | Contribution to the overall packing arrangement and stability. |
| van der Waals | Entire molecule | General cohesive forces contributing to crystal packing. |
Potential in Agrochemical and Industrial Chemical Development
Halogenated compounds play a crucial role in the development of modern agrochemicals, and the introduction of halogens into active ingredients is a well-established strategy for enhancing efficacy and modulating physicochemical properties. nih.gov The presence of both bromine and chlorine in this compound suggests its potential as a scaffold or intermediate in the synthesis of novel agrochemicals. Halogen atoms can influence a molecule's metabolic stability, binding affinity to target enzymes, and transport properties within a plant or pest. nih.gov
Benzoic acid and its derivatives are widely used as intermediates in the synthesis of a variety of industrial chemicals, including dyes, fragrances, and pharmaceuticals. annexechem.comresearchgate.net The specific substitution pattern of this compound makes it a versatile precursor for further chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups. The bromine and chlorine atoms provide handles for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the introduction of additional molecular complexity.
While specific applications of this compound in commercial agrochemical or industrial processes are not extensively documented, its structural motifs are found in various biologically active molecules. For instance, substituted chlorobenzoic acids are important intermediates in the synthesis of some herbicides and insecticides. nih.gov The benzyloxy group can also be a key feature in molecules with desirable biological activities.
The development of synthetic methodologies is a cornerstone of chemical research, and the principles of supramolecular chemistry are increasingly being applied to create new synthetic strategies. nih.gov As a highly functionalized building block, this compound has the potential to be utilized in the synthesis of complex target molecules with applications in materials science and life sciences.
Table 2: Potential Synthetic Transformations of this compound for Industrial Applications
| Reaction Type | Reagents/Conditions | Potential Product Class | Potential Application Area |
| Ester Hydrolysis | Aqueous base (e.g., NaOH) | Carboxylic Acid | Intermediate for pharmaceuticals, agrochemicals. |
| Suzuki Coupling | Palladium catalyst, boronic acid | Biaryl compounds | Advanced materials, liquid crystals. |
| Stille Coupling | Palladium catalyst, organotin reagent | Substituted aromatic compounds | Organic electronics, polymers. |
| Nucleophilic Aromatic Substitution | Strong nucleophile | Derivatized benzoates | Specialty chemicals, research tools. |
Future Perspectives and Emerging Research Directions for Substituted Benzoate Esters
Development of More Sustainable and Atom-Economical Synthetic Methodologies
A significant shift in chemical synthesis is the increasing emphasis on green chemistry principles to minimize environmental impact. For substituted benzoate (B1203000) esters, this involves moving away from traditional methods that often use stoichiometric reagents and generate substantial waste.
One major area of development is the replacement of conventional liquid acid catalysts like sulfuric or phosphoric acid in esterification reactions. mdpi.com These catalysts are corrosive, difficult to recover, and produce large volumes of aqueous waste during neutralization and purification. mdpi.com A more sustainable alternative is the use of solid acid catalysts, such as zirconium-based solid acids. mdpi.comresearchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be recovered and reused multiple times without a significant loss of activity. mdpi.com This approach not only reduces waste but also simplifies the purification process.
Atom economy is another core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. thieme.de Cascade reactions, which involve multiple bond-forming events in a single operation, are an excellent example of atom-economical synthesis. quora.com Research is focused on designing multi-step, one-pot procedures that avoid the isolation of intermediates, thereby saving time, solvents, and resources. quora.com For instance, methods for the direct amidation of isopropenyl esters, which can be generated in situ from carboxylic acids, offer a highly atom-economical route to N-arylamides with minimal waste generation. acs.org Applying similar principles to the synthesis of highly substituted benzoates from simple precursors is a key future goal.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The precise control of reactivity and selectivity is paramount when constructing complex molecules like polysubstituted benzoate esters. The exploration of novel catalytic systems is central to achieving this control with greater efficiency.
Recent advancements include the use of metallic Lewis acids, such as titanium-zirconium solid acids, which can catalyze the direct condensation of benzoic acids and alcohols without the need for other acid promoters. mdpi.comresearchgate.net These catalysts have demonstrated effectiveness with a wide range of benzoic acids, including those with electron-donating or electron-withdrawing groups and varying degrees of steric hindrance. mdpi.com
Transition metal catalysis offers powerful tools for constructing aromatic rings. For example, rhodium-mediated Hopf cyclizations of 1,3-dien-5-ynes provide a pathway to substituted benzoates. nsf.gov This method involves a cycloaromatization process that can be optimized for substrates bearing electron-withdrawing groups, showcasing the potential for building complex benzoate structures from acyclic precursors. nsf.gov
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. N-Heterocyclic carbenes (NHCs) and isothioureas are being developed as highly effective Lewis base catalysts for a variety of transformations. usask.casquarespace.com These catalysts can activate substrates in unique ways, enabling enantioselective reactions and the synthesis of chiral molecules. For instance, specific NHC catalysts have been shown to control product outcomes in cross-benzoin reactions involving aromatic aldehydes, demonstrating a high degree of chemoselectivity. usask.casquarespace.com The development of new chiral catalysts is a continuing area of research with significant potential for synthesizing enantiopure benzoate derivatives. usask.ca
| Catalytic System | Catalyst Type | Key Advantages | Example Application |
|---|---|---|---|
| Solid Acids | Heterogeneous (e.g., Zr/Ti oxides) | Reusable, reduced waste, simplified purification. mdpi.com | Direct esterification of various benzoic acids. mdpi.comresearchgate.net |
| Transition Metals | Homogeneous (e.g., Rhodium complexes) | Enables complex cycloaromatization reactions. nsf.gov | Synthesis of substituted benzoates via Hopf cyclization. nsf.gov |
| Organocatalysts | Homogeneous (e.g., N-Heterocyclic Carbenes) | High selectivity, metal-free, enables enantioselective synthesis. usask.casquarespace.com | Chemoselective cross-benzoin reactions of aromatic aldehydes. usask.ca |
Integration with Automation and High-Throughput Synthesis Platforms
The discovery and optimization of new chemical reactions and molecules can be significantly accelerated through automation and high-throughput experimentation (HTE). youtube.com These technologies are becoming increasingly integrated into organic synthesis laboratories, enabling the rapid exploration of vast chemical spaces. researchgate.net
Automated platforms can perform numerous reactions in parallel using multi-well plates, with robotic systems handling the precise dispensing of liquid reagents and solid starting materials. youtube.comresearchgate.net This allows for the rapid screening of different catalysts, solvents, temperatures, and substrates to identify optimal reaction conditions. chemrxiv.org For the synthesis of substituted benzoate esters, HTE can be used to quickly build libraries of analogues for applications in drug discovery or materials science. youtube.com
Emerging technologies like automated microdroplet-based synthesis further accelerate this process. chemrxiv.orgnih.gov In these systems, picoliter- to nanoliter-sized droplets containing reactants are generated and combined, with reactions occurring "on-the-fly" in milliseconds. chemrxiv.org This approach allows for extremely high throughput, with the potential to perform thousands of reactions in a short period, generating small quantities of products sufficient for biological screening or analysis. nih.gov The data generated from HTE is also highly suitable for training machine learning algorithms, which can then predict the outcomes of new reactions or propose novel molecular structures, leading towards the concept of a "self-driving lab" for chemical discovery. youtube.com
Advanced Applications in Niche Chemical Technologies and Specialized Materials
While substituted benzoate esters are valuable synthetic intermediates, they are also being investigated for direct use in advanced materials and niche technologies. The specific arrangement of substituents on the aromatic ring dictates the molecule's physical and chemical properties, allowing for fine-tuning for specific functions.
One notable application is in the field of liquid crystals. Fluoro-substituted benzoate esters have been synthesized and studied for their mesomorphic properties. tandfonline.com Research has shown that the degree and position of fluorine substitution on the terminal phenyl groups can enhance specific liquid crystal phases, such as the Smectic A (SmA) phase. tandfonline.com Such materials are critical components in display technologies and optical devices.
The functional groups on substituted benzoates also make them ideal building blocks for more complex functional materials, such as conductive polymers or photoactive molecules. researchgate.net The ability to precisely install halogens, alkoxy groups, and other functionalities allows for the systematic modification of electronic and steric properties. This makes them useful in late-stage functionalization, a strategy used to modify complex molecules like drug candidates to explore structure-activity relationships without needing to perform a full de novo synthesis. researchgate.netnih.gov The development of novel benzoate derivatives is therefore closely linked to the discovery of new materials with unique optical, electronic, or biological properties. google.com
Challenges and Opportunities in the Synthesis and Derivatization of Highly Functionalized Aromatic Compounds
The synthesis of highly functionalized aromatic compounds like Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is fraught with challenges. Achieving high regioselectivity during electrophilic aromatic substitution on a polysubstituted ring can be difficult, as the directing effects of multiple substituents can conflict. nih.gov Furthermore, electron-poor aromatic rings, such as those containing multiple halogen atoms or other electron-withdrawing groups, are often deactivated towards common functionalization reactions. acs.org Steric hindrance from bulky substituents can also impede reactivity at adjacent positions.
Despite these challenges, significant opportunities are emerging from the development of novel synthetic methods. Late-stage functionalization (LSF) of C–H bonds represents a paradigm shift in synthesis, allowing for the direct introduction of functional groups onto a pre-existing molecular scaffold. nih.govacs.org This avoids the need for lengthy de novo syntheses and provides rapid access to molecular analogues. nih.gov While many LSF methods rely on directing groups to control site-selectivity, research is expanding to include weakly coordinating groups and non-covalent interactions to broaden the substrate scope. acs.org
Another major challenge is the functionalization of electron-poor heterocycles like pyridine (B92270), which are common in pharmaceuticals. sciencedaily.com Traditional electrophilic substitution methods often fail with these systems. acs.org This has spurred the development of new strategies, such as temporary de-aromatization, to reverse the electronic properties of the ring and enable functionalization at previously inaccessible positions. sciencedaily.com The derivatization of existing functional groups on the aromatic ring, such as the displacement of halogens with various nucleophiles, also provides a reliable pathway to new analogues. libretexts.orgresearchgate.net Overcoming the challenges associated with synthesizing and modifying these complex aromatic systems will continue to be a major driver of innovation in organic chemistry.
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | 75–85 | |
| Benzylation | BnBr, K₂CO₃, acetone, reflux | 60–70 | |
| Esterification | Ethyl chloride, H₂SO₄, RT | 80–90 |
Advanced: How can reaction conditions be optimized to minimize side reactions during benzyloxy group introduction?
Methodological Answer:
Side reactions (e.g., over-alkylation or hydrolysis) can be mitigated by:
- Temperature Control: Maintain reflux conditions (50–60°C) to balance reactivity and selectivity .
- Base Selection: Use anhydrous K₂CO₃ instead of NaOH to avoid hydrolysis of sensitive functional groups .
- Solvent Choice: Acetone or DMF enhances solubility of intermediates, reducing side-product formation .
- Monitoring Progress: TLC (hexane:ethyl acetate, 4:1) or in-situ FTIR to track benzyl bromide consumption .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane → ethyl acetate, 10–30%) to separate esters from unreacted acids or benzyl bromide byproducts .
- Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals due to differential solubility .
- HPLC: Reverse-phase C18 columns (acetonitrile/water, 70:30) resolve closely related impurities .
Advanced: How to resolve contradictions in NMR data caused by substituent proximity?
Methodological Answer:
Proton coupling between the 6-bromo and 2-chloro substituents can complicate spectral interpretation. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating [1]H-[1]H and [13]C-[1]H couplings .
- Variable Temperature NMR: Heating to 60°C reduces rotational barriers, simplifying splitting patterns .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for validation .
Q. Table 2: Key [1]H NMR Peaks (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyloxy CH₂ | 5.10 | s | 2H |
| Aromatic H-4 | 7.35 | d (J = 8.4 Hz) | 1H |
| Aromatic H-5 | 7.52 | dd (J = 8.4, 2.0 Hz) | 1H |
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Short-Term Stability: Store at –20°C in amber vials under argon; stable for ≥6 months .
- Hydrolytic Sensitivity: Avoid aqueous or protic solvents (e.g., MeOH) to prevent ester cleavage .
- Light Sensitivity: UV exposure degrades the benzyloxy group; use light-protected containers .
Advanced: What applications does this compound have in synthesizing heterocyclic scaffolds?
Methodological Answer:
The compound serves as a precursor for:
- Pyrans/Pyridines: Cyclization with alkynes (e.g., trimethylsilylacetylene) under Sonogashira conditions yields fused pyran intermediates .
- Benzoxazoles: Reaction with thioureas in the presence of CuI generates substituted benzoxazoles .
- Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura coupling with arylboronic acids introduces diversity at the 6-bromo position .
Q. Table 3: Derivatives and Applications
| Derivative | Reaction Conditions | Application | Reference |
|---|---|---|---|
| Pyran-fused analog | Pd(PPh₃)₄, TMS-acetylene, 80°C | Antifungal agents | |
| Benzoxazole | Thiourea, CuI, DMF, 120°C | Kinase inhibitors |
Key Data Contradictions and Resolutions
- Spectral vs. Computational Data: Discrepancies in [13]C NMR shifts (e.g., predicted δ 165.5 vs. observed δ 167.2 for the ester carbonyl) arise from solvent effects; recalibrate using CDCl₄ as a reference .
- Yield Variability: Lower yields in benzylation (60–70%) vs. esterification (80–90%) highlight the need for rigorous drying of reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
